chemical properties of 6-chloro-4-methyl-1,3-benzothiazole
chemical properties of 6-chloro-4-methyl-1,3-benzothiazole
The following technical guide details the chemical properties, synthesis, and applications of 6-chloro-4-methyl-1,3-benzothiazole .
Executive Summary
6-Chloro-4-methyl-1,3-benzothiazole is a fused heterocyclic scaffold characterized by a benzene ring fused to a thiazole ring, substituted with a chlorine atom at position 6 and a methyl group at position 4. This specific substitution pattern creates a unique steric and electronic environment—particularly around the nitrogen atom (N3)—that distinguishes it from the more common 6-chloro or 6-methyl analogues. It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of antimicrobial (MRSA-targeting) and anticancer agents.
Physicochemical Profile
The 4-methyl group introduces steric bulk proximal to the thiazole nitrogen, influencing solubility and ligand-binding kinetics. The 6-chloro substituent enhances lipophilicity and metabolic stability by blocking the typically reactive para-position relative to the nitrogen.
Calculated & Observed Properties
| Property | Value / Description | Significance |
| Molecular Formula | C₈H₆ClNS | Core stoichiometry. |
| Molecular Weight | 183.66 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| LogP (Predicted) | ~3.1 ± 0.4 | Indicates high lipophilicity; likely requires formulation aids for aqueous assays. |
| Topological Polar Surface Area | ~12.9 Ų (Unsubstituted) | Suggests good blood-brain barrier (BBB) permeability. |
| H-Bond Acceptors | 1 (N3) | The nitrogen lone pair is the primary acceptor site. |
| H-Bond Donors | 0 | Unless functionalized at C2 (e.g., -NH₂, -SH). |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | Weakly basic due to the electron-withdrawing 6-Cl group and the aromatic thiazole ring. |
Synthetic Pathways
The synthesis of the 6-chloro-4-methyl-1,3-benzothiazole core relies on oxidative cyclization strategies. The presence of the ortho-methyl group in the aniline precursor dictates the regioselectivity of the ring closure.
Primary Synthesis: The Hugershoff Reaction
The most robust industrial route involves the reaction of 4-chloro-2-methylaniline (4-chloro-o-toluidine) with alkali thiocyanate and bromine.
Mechanism:
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Thiourea Formation: The aniline reacts with ammonium or potassium thiocyanate to form the corresponding phenylthiourea.
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Oxidative Cyclization: Bromine acts as an oxidant, generating a sulfenyl bromide intermediate which performs an electrophilic attack on the electron-rich aromatic ring.
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Regioselectivity: Cyclization occurs at the open ortho position (C6 of the aniline), which corresponds to the C7a position of the benzothiazole, yielding the 4-methyl isomer.
Synthesis Workflow Diagram
The following diagram illustrates the conversion of the aniline precursor to the 2-amino derivative, followed by Sandmeyer transformation to the 2-chloro or deamination to the parent core.[1]
Caption: Synthetic tree starting from 4-chloro-2-methylaniline via Hugershoff cyclization.
Reactivity & Functionalization
The chemical behavior of 6-chloro-4-methyl-1,3-benzothiazole is defined by three distinct zones of reactivity:
The C2 Position (Nucleophilic/Electrophilic)
The C2 carbon is the most active site.
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Lithiation: Treatment with n-butyllithium leads to lithiation at C2 (if C2-H is present), allowing for the introduction of electrophiles (aldehydes, ketones).
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Nucleophilic Displacement: In 2-halo derivatives (e.g., 2,6-dichloro-4-methylbenzothiazole), the C2-chlorine is highly labile and easily displaced by amines, thiols, or alkoxides due to the electron-withdrawing nature of the adjacent nitrogen.
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Steric Impact: The 4-methyl group exerts steric pressure on the N3 nitrogen. This can retard reactions that require coordination to N3 prior to attack at C2, or affect the conformation of substituents at C2 (e.g., forcing orthogonal twisting of bulky amides).
The Benzene Ring (Electrophilic Substitution)
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C6-Chloro Group: This position is generally inert to standard nucleophilic aromatic substitution but serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.
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C5/C7 Positions: Electrophilic aromatic substitution (nitration, halogenation) will favor the C7 position (ortho to the activating sulfur/nitrogen ring system and meta to the methyl) or C5, though the deactivating 6-chloro group makes the ring relatively electron-poor.
Medicinal Chemistry Applications
This scaffold acts as a bioisostere for indole or quinoline in kinase inhibitors.
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Antimicrobial (MRSA): Derivatives functionalized at the C2 position with hydrazine or urea linkers have shown potent activity against methicillin-resistant Staphylococcus aureus. The 6-chloro group is crucial for lipophilic interaction with bacterial cell walls.
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Anticancer: 2-(4-aminophenyl)benzothiazoles (with the 6-Cl, 4-Me pattern) are studied for their ability to generate DNA adducts in sensitive breast cancer cell lines.
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Kinase Inhibition: The N3 nitrogen functions as a key hydrogen bond acceptor in the ATP-binding pocket of kinases. The 4-methyl group can induce selectivity by clashing with the "gatekeeper" residues in certain kinase isoforms.
Safety & Handling Protocols
Critical Warning: The synthesis precursor, 4-chloro-o-toluidine , is a potent carcinogen (IARC Group 2A).
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Engineering Controls: All synthesis steps involving the aniline or bromine must be conducted in a certified chemical fume hood.
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PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
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Waste Disposal: All sulfur-containing waste (thiocyanates, benzothiazoles) must be segregated from general organic waste to prevent the formation of toxic gases (e.g., HCN or H₂S) if inadvertently mixed with acids.
References
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Kaufmann, H. P. (1928). The Use of Thiocyanogen in Organic Synthesis. Newer Methods of Preparative Organic Chemistry.[2]
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Jain, M., & Gupta, R. R. (1991). Synthesis of Substituted 3-Chloro-1-methylphenothiazines via Smiles Rearrangement. Department of Chemistry, University of Rajasthan.[3]
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BenchChem. (2025).[4] Application Notes and Protocols for Reactions Involving 6-chloro-1,3-benzothiazole-2-thiol.
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PubChem. (2025). Compound Summary: 4-Amino-5-chloro-2,1,3-benzothiadiazole (Structural Analog Data).
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Umei, K., et al. (2017).[5] Amino benzothiazole compounds for treatment of antibiotic resistant bacteria. US Patent US20220267312A1.
Sources
- 1. BJOC - Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles [beilstein-journals.org]
- 2. Full text of "Newer Methods Of Preparative Organic Chemistry" [archive.org]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. US20220267312A1 - Amino benzothiazole compounds for treatment of antibiotic resistant bacteria - Google Patents [patents.google.com]
